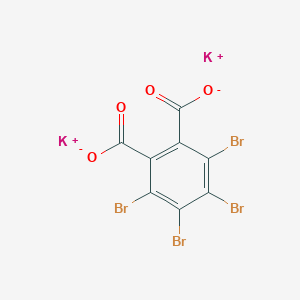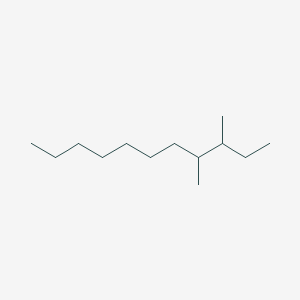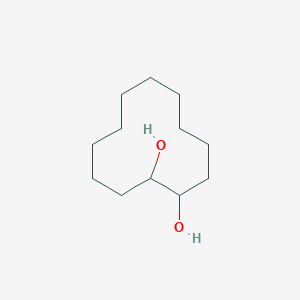
Dipotassium 3,4,5,6-tetrabromophthalate
货号 B095589
CAS 编号:
18824-74-3
分子量: 557.89 g/mol
InChI 键: VQGCTIUJDSOQNU-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Dipotassium 3,4,5,6-tetrabromophthalate is a mono-constituent substance of organometallic origin . Its IUPAC name is Dipotassium 3,4,5,6-tetrabromophthalate and it has a molecular formula of C8H2Br4O4.2K .
Molecular Structure Analysis
The molecular structure of Dipotassium 3,4,5,6-tetrabromophthalate is based on the InChI annotation from the IUCLID reference substances database . The molecular formula is C8H2Br4O4.2K .安全和危害
属性
IUPAC Name |
dipotassium;3,4,5,6-tetrabromophthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4.2K/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGCTIUJDSOQNU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br4K2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13810-83-8 (Parent) | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00889670 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium 3,4,5,6-tetrabromophthalate | |
CAS RN |
18824-74-3 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 3,4,5,6-tetrabromophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


A stainless steel kettle equipped with good agitation, heating and cooling was charged with 100 lbs. of water, 20 lbs. of polyethylene glycol (M.W. 200), 21/2 lbs. of triethanolamine, 421/2 lbs. of a non-ionic emulsifying agent (alkoxylated aryl polymer) and 40 lbs. of sorbitol. After mixing wascomplete, 10 lbs. of an anionic dispersing agent (the sodium salt of a formaldehyde-naphthalane sulfonic acid condensate) was added and the mixture stirred until all these additions were dissolved. With continued stirring, 500 lbs. of tetrabromophthalic anhydride were then added and mixed until uniformily dispersed. 1211/2 lbs. of 45 percent KOH were then added. The reaction was exothermic. The mix was then heated to about 90°-95° C. and stirring continued at 90°-95° C. until a smooth soft uniform paste was formed. The mix was then cooled to 75° C. and 1631/2 lbs. of a 2.6 percent Xanthan gum solution wasadded, the mix stirred until uniform and water added as necessary to make 1000 lbs. of paste. The resultant product was a smooth soft uniform paste of 65-66 percent solids, pH 2-3. A 5 percent aqueous dispersion of this product also had a pH of 2-3. One percent of the paste added to boiling water gave an almost clear solution with a pH of 2-3.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Xanthan gum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


[Compound]
Name
alkoxylated aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven


[Compound]
Name
formaldehyde naphthalane sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)


![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)






